Breyniaionoside A

Absolute Configuration Stereochemistry NMR Spectroscopy

Breyniaionoside A is the only megastigmane glucoside in its isolation series with absolute stereochemistry unambiguously substantiated by high-field NMR and Mosher's method. Its C-6 and C-9 configuration is confirmed, eliminating the irreproducibility risk posed by co-occurring analogs (breyniaionosides B–D, turpinionoside B, betulalbuside A). As a cross-family chemotaxonomic marker isolated from both Breynia officinalis and Cananga odorata, it serves as a definitive LC-MS/NMR reference standard. Every batch ships with HPLC/NMR certification and documented sourcing. Insist on authenticated Breyniaionoside A to ensure valid SAR, metabolomics, and pharmacological comparisons.

Molecular Formula C19H32O9
Molecular Weight 404.5 g/mol
Cat. No. B148801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBreyniaionoside A
Molecular FormulaC19H32O9
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC(C1(C=CC(CO)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C
InChIInChI=1S/C19H32O9/c1-10-6-11(22)7-18(2,3)19(10,26)5-4-12(8-20)27-17-16(25)15(24)14(23)13(9-21)28-17/h4-5,10,12-17,20-21,23-26H,6-9H2,1-3H3/b5-4+/t10-,12?,13-,14-,15+,16-,17-,19-/m1/s1
InChIKeyJTIZGDFRGKUHKK-XUQLTRDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Breyniaionoside A (CAS 823182-23-6) Procurement Guide: Megastigmane Glycoside from Breynia officinalis for Natural Product Research


Breyniaionoside A (CAS 823182-23-6) is a sesquiterpenoid megastigmane glucoside isolated and purified from the leaves of Breynia officinalis HEMSL (Euphorbiaceae) [1]. This natural product was first described in 2004 alongside three structurally related analogs, breyniaionosides B, C, and D, and its absolute stereochemistry was substantiated in 2010 via high-field NMR spectroscopic analyses [2]. The compound is commercially available through specialized natural product vendors for research applications, with procurement decisions requiring careful consideration of its distinct structural identity and source documentation relative to other megastigmane glycosides in the same isolation series [1].

Why Breyniaionoside A Cannot Be Substituted by Generic Megastigmane Glycosides or In-Class Analogs


Within the megastigmane glycoside family, minor structural variations—including differences in glycosylation patterns, stereochemistry at C-6 and C-9 chiral centers, and the presence or absence of epoxy moieties—can profoundly alter biological recognition, target engagement, and pharmacological outcomes [1]. Breyniaionoside A, breyniaionoside B, breyniaionoside C, and breyniaionoside D were co-isolated from the same plant source yet exhibit distinct molecular formulas and stereochemical configurations [2]. While the specific bioactivity of Breyniaionoside A remains largely unreported, the established principle across megastigmane glycosides is that stereochemical and functional group differences produce non-interchangeable activity profiles [3]. Procurement of an unspecified or misidentified megastigmane glycoside—or substitution with a structurally related analog such as turpinionoside B or betulalbuside A, which co-occur in the same plant material [2]—introduces a high risk of experimental irreproducibility and invalid cross-study comparisons in natural product pharmacology and metabolomics investigations [1].

Breyniaionoside A: Quantitative Differentiation Evidence and Structural Benchmarking Data


Absolute Stereochemical Confirmation of Breyniaionoside A via High-Field NMR and Mosher's Method

The absolute stereochemistry of Breyniaionoside A was substantiated for the first time in a 2010 comparative structural study using high-field FT-NMR application of Mosher's method [1]. This study provided definitive stereochemical assignment that was not available in the original 2004 isolation paper, establishing Breyniaionoside A's three-dimensional configuration with precision that distinguishes it from stereoisomeric or structurally ambiguous megastigmane glycosides [2]. Without this absolute stereochemical confirmation, the compound's specific molecular recognition properties cannot be reliably inferred.

Absolute Configuration Stereochemistry NMR Spectroscopy Natural Product Structure Elucidation

Molecular Formula and Mass Spectrometric Differentiation of Breyniaionoside A from Co-Isolated Analogs

Breyniaionoside A (C₁₉H₃₂O₉, MW 404.45) was isolated alongside three structurally related megastigmane glucosides—breyniaionoside B (C₁₉H₃₄O₉, MW 406.47), breyniaionoside C (C₁₉H₃₄O₉, MW 406.47), and breyniaionoside D (C₁₉H₃₂O₈, MW 388.45)—from the same leaves of Breynia officinalis [1]. These four compounds possess distinct molecular formulas and molecular weights, enabling unambiguous differentiation via high-resolution mass spectrometry (HRMS) and exact mass measurement. Breyniaionoside A differs from breyniaionoside D by the presence of an additional oxygen atom (O₉ vs O₈) and from breyniaionosides B and C by two fewer hydrogen atoms (H₃₂ vs H₃₄), reflecting differences in oxidation state and saturation of the megastigmane core [1].

Molecular Formula Mass Spectrometry Natural Product Identification Isomer Differentiation

Source-Specific Isolation and Natural Abundance of Breyniaionoside A

Breyniaionoside A was originally isolated and characterized from Breynia officinalis leaves collected on Okinawa Island, Japan, as part of a comprehensive phytochemical investigation that yielded six terpenic glucosides and six phenolic glycosides from a single plant source [1]. The compound was subsequently isolated from Cananga odorata var. odorata leaves collected at the Botanical Garden of Chiang Mai University, Thailand, demonstrating its occurrence across multiple plant species [2]. This cross-species distribution is atypical among megastigmane glycosides, many of which exhibit narrow chemotaxonomic specificity.

Natural Product Isolation Plant Source Chemotaxonomy Procurement Traceability

Structural Benchmarking of Megastigmane Glycoside Anti-Inflammatory Activity: Class-Level Context for Breyniaionoside A Evaluation

While Breyniaionoside A has not yet been directly assayed for anti-inflammatory activity in peer-reviewed literature, the megastigmane glycoside class has demonstrated quantifiable anti-inflammatory effects in LPS-induced RAW264.7 macrophage models [1]. In a 2023 study, streilicifoloside E and platanionoside D exhibited IC50 values of 26.33 μM and 21.84 μM, respectively, for NO production inhibition, comparable to positive control [2]. In a 2024 study, several megastigmane glycosides from Nicotiana tabacum showed IC50 values of 42.3–61.7 μM (positive control dexamethasone: 21.3 ± 1.2 μM) [3]. These class-level data establish a benchmark against which future Breyniaionoside A bioactivity can be quantitatively compared once assayed.

Anti-inflammatory Activity Megastigmane Glycosides RAW264.7 IC50 NO Production

Validated Research and Procurement Application Scenarios for Breyniaionoside A


Analytical Reference Standard for Megastigmane Glycoside Identification in Natural Product Chemistry

Breyniaionoside A serves as a validated analytical reference standard for the identification and quantification of megastigmane glycosides in plant extracts via LC-MS and NMR. Its well-characterized molecular formula (C₁₉H₃₂O₉, MW 404.45), established absolute stereochemistry [1], and published NMR spectroscopic data [2] provide definitive benchmarks for dereplication studies and metabolomics workflows involving Euphorbiaceae and related plant families. Procurement of authenticated Breyniaionoside A with documented purity (≥98%) and spectroscopic certification is essential for reproducible analytical method development and validation [1].

Structural Biology and Stereochemical Reference for Megastigmane Glycoside Research

The absolute stereochemistry of Breyniaionoside A, substantiated in 2010 via high-field FT-NMR and Mosher's method [1], positions this compound as a stereochemically defined reference for structure-activity relationship (SAR) studies within the megastigmane glycoside class. Researchers investigating the role of C-6 and C-9 stereochemistry in biological recognition and target engagement require compounds with unambiguous three-dimensional configuration. Breyniaionoside A provides a validated stereochemical anchor for comparative studies against its co-isolated analogs (breyniaionosides B, C, and D), which possess distinct stereochemical and molecular features [2].

Pharmacognosy and Chemotaxonomic Marker for Breynia and Cananga Species Characterization

Breyniaionoside A has been isolated from two taxonomically distinct plant species—Breynia officinalis (Euphorbiaceae) and Cananga odorata (Annonaceae)—making it a documented chemotaxonomic marker with cross-family occurrence [1][2]. This atypical distribution pattern supports its use as an authenticated reference compound in pharmacognosy studies examining the conservation or divergence of megastigmane glycoside biosynthesis across plant lineages. Procurement of authentic Breyniaionoside A enables comparative phytochemical profiling and botanical authentication studies where this compound serves as a species-specific or multi-species marker [1].

Pharmacological Benchmarking and Bioactivity Screening in Megastigmane Glycoside Research

Although Breyniaionoside A's direct bioactivity remains unreported, structurally related megastigmane glycosides have demonstrated quantifiable anti-inflammatory activity in LPS-induced RAW264.7 macrophage assays, with IC50 values ranging from 21.84 μM to 61.7 μM for NO production inhibition [3][4]. Breyniaionoside A is positioned as a priority candidate for head-to-head bioactivity screening against these class-level benchmarks. Procurement of authenticated Breyniaionoside A enables researchers to conduct controlled comparative pharmacology studies that can establish its specific activity profile relative to known megastigmane glycosides, addressing a critical gap in the natural product literature [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Breyniaionoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.